molecular formula C26H25FN2O5 B11403105 1'-ethyl-7-fluoro-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1'-ethyl-7-fluoro-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11403105
M. Wt: 464.5 g/mol
InChI Key: HXCDSQAVRCTVFY-UHFFFAOYSA-N
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Description

1’-ETHYL-7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-ETHYL-7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the spirocyclic structure. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Spirocyclization: The spirocyclic structure is introduced through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

    Fluorination and Alkylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1’-ETHYL-7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorine sites, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, Amines, Thiols

Scientific Research Applications

1’-ETHYL-7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-ETHYL-7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus, exhibit similar biological activities.

    Fluorinated Compounds: Fluorinated pharmaceuticals like fluoxetine and ciprofloxacin share the enhanced stability and bioavailability conferred by the fluorine atom.

Uniqueness: 1’-ETHYL-7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE stands out due to its spirocyclic structure, which imparts unique three-dimensionality and rigidity, potentially leading to distinct biological activities and interactions compared to other indole or fluorinated compounds .

Properties

Molecular Formula

C26H25FN2O5

Molecular Weight

464.5 g/mol

IUPAC Name

1'-ethyl-7-fluoro-2-(3-propan-2-yloxypropyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C26H25FN2O5/c1-4-28-19-9-6-5-8-18(19)26(25(28)32)21-22(30)17-14-16(27)10-11-20(17)34-23(21)24(31)29(26)12-7-13-33-15(2)3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3

InChI Key

HXCDSQAVRCTVFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC(C)C)OC5=C(C4=O)C=C(C=C5)F

Origin of Product

United States

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